反式亚硝酸钠水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium trans-hyponitrite hydrate is a useful research compound. Its molecular formula is H2N2Na2O3 and its molecular weight is 124.007 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium trans-hyponitrite hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium trans-hyponitrite hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

叔丁基亚硝酸酯的合成

反式亚硝酸钠水合物是合成叔丁基亚硝酸酯的前体。 该化合物在低温热生成叔丁氧基自由基方面特别有用 。这些自由基在各种化学反应中必不可少,包括聚合和有机合成。

先进的气体储存

反式亚硝酸钠水合物的结构特性使其适用于先进气体储存系统的应用。 其形成笼形水合物的能力可用于高密度储存气体,这对能量储存和运输至关重要 。

气体分离过程

在气体分离领域,反式亚硝酸钠水合物可用于创建选择性屏障或膜。 这些可以根据尺寸或化学亲和力分离气体,这有利于净化气体或从排放中捕获二氧化碳 。

制冷系统

该化合物在气体水合物形成中的作用在制冷系统中具有潜在的应用。 通过操纵水合物的形成,可以开发更有效和环保的制冷方法 。

生物化学中的金属离子清除

在生物化学研究中,反式亚硝酸钠水合物可用于通过清除金属离子来失活依赖金属的酶。 这在研究酶机制和抑制可能损害 DNA、蛋白质或多糖的不必要的酶活性方面特别有用 。

化学动力学和热力学研究

该化合物的独特特性使研究人员能够研究化学反应的动力学和热力学。 了解反式亚硝酸钠水合物如何与其他化学物质相互作用可以提供对反应途径和新合成方法开发的见解 。

作用机制

Target of Action

Sodium trans-hyponitrite hydrate, also known as disodium;(E)-dioxidodiazene;hydrate, is a precursor to tert-butyl hyponitrite . This compound is employed in the low-temperature thermal generation of tert-butoxy radicals . The primary targets of Sodium trans-hyponitrite hydrate are these radicals.

Mode of Action

Sodium trans-hyponitrite hydrate interacts with its targets by acting as a precursor to tert-butyl hyponitrite . This interaction results in the low-temperature thermal generation of tert-butoxy radicals .

Biochemical Pathways

The biochemical pathways affected by Sodium trans-hyponitrite hydrate are those involving the formation and reactions of tert-butoxy radicals

Pharmacokinetics

As a precursor to tert-butyl hyponitrite, it is likely that sodium trans-hyponitrite hydrate is absorbed and distributed in the body where it undergoes metabolic reactions to form tert-butoxy radicals . The impact of these properties on the bioavailability of Sodium trans-hyponitrite hydrate is currently unknown.

Result of Action

The molecular and cellular effects of Sodium trans-hyponitrite hydrate’s action are the generation of tert-butoxy radicals . These radicals can participate in various chemical reactions, contributing to the overall biochemical activity of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium trans-hyponitrite hydrate. For instance, temperature can affect the rate at which Sodium trans-hyponitrite hydrate generates tert-butoxy radicals . Additionally, the presence of other chemical species in the environment can influence the reactions that these radicals undergo.

属性

IUPAC Name |

disodium;(E)-dioxidodiazene;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPJDLNJKAOKU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

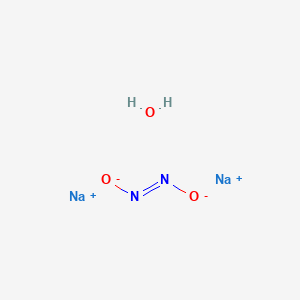

N(=N[O-])[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=N/[O-])\[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2Na2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583765 |

Source

|

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60884-94-8 |

Source

|

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。